Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains a morpholine ring, a tetrahydropyrimidine ring, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. The morpholine ring is then introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group. The final step involves esterification to introduce the ethyl ester group .
Chemical Reactions Analysis
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Agrochemicals: This compound is investigated for its herbicidal and pesticidal properties.
Material Sciences: It is used in the synthesis of novel materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the morpholine ring and tetrahydropyrimidine ring in this compound contributes to its distinct properties and potential applications .
Biological Activity
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O4
- Molecular Weight : 270.29 g/mol
Structural Features
The compound features a tetrahydropyrimidine core with a morpholine substituent, which is known to enhance solubility and bioavailability. The presence of the ethyl ester group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that the compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. In cellular models exposed to oxidative stressors, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) induced inflammation models .
Study Overview Table
- Caspase Activation : The induction of apoptosis is primarily mediated through the activation of caspases, which are crucial for the execution phase of cell apoptosis.
- ROS Scavenging : The compound's ability to scavenge reactive oxygen species contributes to its neuroprotective effects.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it mitigates inflammatory responses.
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-6-oxo-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-4-21-13(19)10-11(9(2)3)15-14(16-12(10)18)17-5-7-20-8-6-17/h9-11H,4-8H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRACCIZVXUKPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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